1-(2-Amino-6-(bromomethyl)phenyl)-3-bromopropan-1-one
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Overview
Description
1-(2-Amino-6-(bromomethyl)phenyl)-3-bromopropan-1-one is an organic compound that features both amino and bromomethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(bromomethyl)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by amination. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-6-(bromomethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents.
Major Products:
Substitution: Formation of amino alcohols or other substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Scientific Research Applications
1-(2-Amino-6-(bromomethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-(bromomethyl)phenyl)-3-bromopropan-1-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-(2-Amino-6-chloromethyl)phenyl)-3-chloropropan-1-one
- 1-(2-Amino-6-(iodomethyl)phenyl)-3-iodopropan-1-one
- 1-(2-Amino-6-(methyl)phenyl)-3-methylpropan-1-one
Uniqueness: The presence of bromine atoms makes it particularly suitable for halogenation reactions and as a precursor for further functionalization .
Properties
Molecular Formula |
C10H11Br2NO |
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Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[2-amino-6-(bromomethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H11Br2NO/c11-5-4-9(14)10-7(6-12)2-1-3-8(10)13/h1-3H,4-6,13H2 |
InChI Key |
LOVJKMLCYGEFSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)CCBr)CBr |
Origin of Product |
United States |
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